molecular formula C18H14F3NO2 B7979638 5-methoxy-1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde

5-methoxy-1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde

Cat. No.: B7979638
M. Wt: 333.3 g/mol
InChI Key: AHOROEISGVLMSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a trifluoromethyl group, which enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-methoxy-1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methoxy-1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, leading to various biological effects. For example, it may inhibit specific enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-indole-3-carbaldehyde
  • 5-methoxy-1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid
  • 5-methoxy-1-[3-(trifluoromethyl)benzyl]-1H-indole-3-methanol

Uniqueness

The presence of the trifluoromethyl group in 5-methoxy-1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde distinguishes it from other indole derivatives. This group enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various applications .

Properties

IUPAC Name

5-methoxy-1-[[3-(trifluoromethyl)phenyl]methyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2/c1-24-15-5-6-17-16(8-15)13(11-23)10-22(17)9-12-3-2-4-14(7-12)18(19,20)21/h2-8,10-11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOROEISGVLMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2C=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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